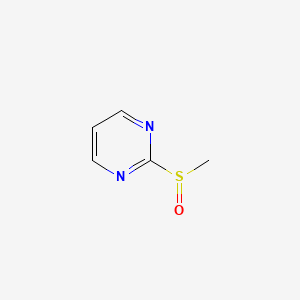

2-(Methylsulfinyl)pyrimidine

Description

Overview of Pyrimidine (B1678525) Derivatives in Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of modern chemistry. orientjchem.orggsconlinepress.com Its derivatives are not only central to the structure of life itself but are also key components in a myriad of synthetic applications.

Heterocyclic compounds form the largest and most diverse family of organic molecules. openaccessjournals.comsigmaaldrich.com Their prevalence in over 90% of new drugs highlights their significance, serving as "privileged structures" in medicinal chemistry. sigmaaldrich.comresearchgate.netidosi.org These scaffolds are integral to the processes of life and are found in numerous natural products, including hormones and antibiotics. researchgate.netidosi.org Synthetic chemists utilize these frameworks to construct complex molecules with tailored properties for a vast range of applications, from pharmaceuticals and agrochemicals to dyes and polymers. openaccessjournals.comnumberanalytics.comscbt.com The ability to modify heterocyclic structures allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which is crucial in drug development and materials science. researchgate.net

The pyrimidine core is of paramount importance in biological systems as it forms the basis of nucleobases like cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. gsconlinepress.cominnovareacademics.inscialert.netresearchgate.net This inherent biological relevance has spurred extensive research, leading to the discovery of a wide array of pyrimidine derivatives with significant pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. orientjchem.orgnumberanalytics.cominnovareacademics.inresearchgate.net

Beyond the realm of medicine, pyrimidine derivatives have found applications in materials science. numberanalytics.comresearchgate.net For instance, certain pyrimidine-based compounds have been developed as fluorescent detectors for metal ions. researchgate.net Others exhibit electrogenerated chemiluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs). researchgate.net The versatility of the pyrimidine ring allows for its incorporation into polymers, creating materials with unique thermal stability and photoluminescence. numberanalytics.com Furthermore, the structural diversity of pyrimidines is being explored for the development of high-energy density materials. rsc.org

Contextualization of Sulfinyl-Containing Heterocycles

The introduction of a sulfinyl group [—S(O)—] onto a heterocyclic scaffold introduces unique chemical properties and stereochemical possibilities, significantly expanding the synthetic utility of the parent heterocycle.

Sulfoxides are organosulfur compounds containing a sulfinyl functional group attached to two carbon atoms. wikipedia.org When the two organic groups are different, the sulfur atom becomes a stereocenter, leading to the existence of chiral sulfoxides. These chiral molecules are highly valuable in asymmetric synthesis, where the goal is the selective formation of one enantiomer of a chiral product. fiveable.methieme.detandfonline.com

The sulfinyl group is prized as a chiral auxiliary because it is configurationally stable, can induce a high degree of asymmetry in reactions, and is relatively easy to introduce and remove. nih.govacs.org Chiral heterocyclic sulfoxides are used as organocatalysts, ligands for transition metals, and intermediates in the synthesis of enantiomerically pure compounds. thieme.denih.govacs.org Their importance is underscored by their presence in several commercially available drugs. thieme.deacs.org The development of methods to synthesize chiral sulfoxides with high stereochemical purity is an active area of research. thieme.dersc.org

The sulfinyl group significantly influences the reactivity and selectivity of the molecule to which it is attached. It can act as a powerful directing group in C-H activation and functionalization reactions, guiding metal catalysts to specific positions on an aromatic or heterocyclic ring. nih.govthieme-connect.deresearchgate.net This allows for precise and controlled modifications of the molecular structure.

For example, the 2-pyridylsulfinyl group has been shown to be an effective directing group for the palladium-catalyzed ortho-alkenylation and arylation of arenes. thieme-connect.de The sulfinyl group's ability to coordinate with metals facilitates the formation of a metallacycle intermediate, which controls the regioselectivity of the reaction. researchgate.net Furthermore, the sulfinyl group itself is a versatile functional handle. It can be readily transformed into other functionalities, such as a thiol group, or removed entirely after it has served its directing purpose. thieme-connect.de In N-sulfinyl imines, the sulfinyl group acts as both a chiral directing group and a protecting group for the amine, allowing for highly stereoselective additions of organometallic reagents. wikipedia.org

Focus on 2-(Methylsulfinyl)pyrimidine within the Pyrimidine Landscape

Within the vast family of pyrimidine derivatives, This compound and its substituted analogues serve as important synthetic intermediates. The methylsulfinyl group at the 2-position of the pyrimidine ring acts as a good leaving group, making it susceptible to nucleophilic substitution. This reactivity is a key feature in the synthesis of various polysubstituted pyrimidines.

The general synthetic strategy often involves the oxidation of a more readily available 2-(methylthio)pyrimidine (B2922345) precursor. tandfonline.comresearchgate.net The resulting this compound or the further oxidized 2-(methylsulfonyl)pyrimidine (B77071) can then react with a wide range of nucleophiles to introduce new functional groups at the C2-position. tandfonline.comthieme-connect.com For instance, studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) have shown that different nucleophiles can selectively displace either the sulfonyl group at C2 or the chloro groups at C4/C6, depending on the reaction conditions and the nature of the nucleophile. thieme-connect.comthieme-connect.com This differential reactivity provides a powerful tool for the controlled, stepwise synthesis of complex, trisubstituted pyrimidine scaffolds, which are highly sought after in drug discovery. thieme-connect.com The reactivity of these sulfonyl pyrimidines with biological nucleophiles like cysteine has also been explored, highlighting their potential as covalent modifiers of proteins. nih.gov

Structural and Chemical Distinctions of the Methylsulfinyl Group

The methylsulfinyl group, -S(O)CH₃, imparts a unique combination of electronic and steric characteristics when attached to a pyrimidine ring, positioning it as a significant functional group in heterocyclic chemistry. The sulfinyl moiety, with its sulfur atom in an intermediate oxidation state, introduces a chiral center at the sulfur atom, which can influence the molecule's interaction with biological targets. ontosight.ai This group's structure is characterized by a tetrahedral geometry around the sulfur atom, which includes the lone pair of electrons.

The electronic nature of the methylsulfinyl group is a key distinguishing feature. It acts as an electron-withdrawing group, influencing the electron density distribution within the pyrimidine ring. nih.gov This effect is a result of both inductive and resonance contributions. The presence of the electronegative oxygen atom polarizes the sulfur-oxygen bond, drawing electron density away from the sulfur and, consequently, from the pyrimidine ring to which it is attached. This electron-withdrawing character significantly impacts the reactivity of the pyrimidine ring, particularly at the positions ortho and para to the substituent. semanticscholar.orgscialert.net Specifically, the 2-, 4-, and 6-positions of the pyrimidine ring are inherently electron-deficient due to the presence of the two nitrogen atoms; the addition of a methylsulfinyl group at the 2-position further enhances this deficiency. semanticscholar.orgscialert.net The sulfinyl group can also participate in redox reactions, which may affect a compound's interaction with biological systems like enzymes. ontosight.ai

Differentiation from Methylthio and Methylsulfonyl Pyrimidine Analogs

The properties of this compound are best understood in comparison to its related sulfur-containing analogs: 2-(methylthio)pyrimidine (-SCH₃) and 2-(methylsulfonyl)pyrimidine (-SO₂CH₃). These three compounds differ primarily by the oxidation state of the sulfur atom, which leads to significant variations in their chemical and physical properties. nih.gov

The methylthio group is the least electron-withdrawing of the three. In contrast, the methylsulfonyl group, with two oxygen atoms bonded to the sulfur, is a powerful electron-withdrawing group. The methylsulfinyl group possesses an intermediate electron-withdrawing strength. This gradation in electronic effects directly influences the reactivity of the pyrimidine derivatives in reactions such as nucleophilic aromatic substitution. researchgate.net For instance, the increased electron-withdrawing nature of the sulfonyl group makes the pyrimidine ring more susceptible to nucleophilic attack compared to the sulfinyl or thio analogs.

From a metabolic standpoint, methylthio compounds can be oxidized in biological systems to their corresponding methylsulfinyl and, subsequently, methylsulfonyl metabolites. nih.gov This metabolic progression is significant as the resulting metabolites often exhibit different biological activity profiles. nih.gov

The stability of these analogs also varies. Methylsulfonyl derivatives generally show higher thermal stability compared to their methylsulfinyl and methylthio counterparts. The synthesis of methylsulfinyl and methylsulfonyl pyrimidines often begins with the corresponding methylthio derivative, which is then oxidized using agents like hydrogen peroxide or Oxone. tandfonline.comasianpubs.org

Table 1: Comparison of 2-Substituted Pyrimidine Analogs

| Property | 2-(Methylthio)pyrimidine | This compound | 2-(Methylsulfonyl)pyrimidine |

|---|---|---|---|

| Chemical Formula | C₅H₆N₂S | C₅H₆N₂OS | C₅H₆N₂O₂S |

| Molecular Weight (g/mol) | ~126.18 | 142.18 | 158.18 americanelements.com |

| Sulfur Oxidation State | -2 | 0 | +2 |

| Electronic Effect | Weakly electron-withdrawing | Moderately electron-withdrawing nih.gov | Strongly electron-withdrawing |

| Reactivity | Serves as a precursor for oxidation to sulfinyl and sulfonyl derivatives. tandfonline.com | The sulfinyl group can be a target for nucleophilic attack or further oxidation. smolecule.com | The sulfonyl group is an excellent leaving group in nucleophilic substitution reactions. researchgate.net |

| Metabolic Pathway | Can be oxidized to the sulfinyl analog. nih.gov | Can be oxidized to the sulfonyl analog or reduced to the thio analog. nih.gov | Generally more stable metabolically. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfinylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-9(8)5-6-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMNQZSYAOWVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylsulfinyl Pyrimidine and Its Analogs

Precursor Synthesis: 2-(Methylthio)pyrimidine (B2922345) Derivatization

The construction of the 2-(methylthio)pyrimidine core is the foundational step in synthesizing the target sulfoxide (B87167). This is typically achieved either by building the pyrimidine (B1678525) ring with the methylthio group already in place or by introducing the methylthio group onto a pre-formed pyrimidine ring.

Cyclic Condensation Approaches to Pyrimidine Thioethers

Cyclic condensation reactions represent a powerful and direct method for assembling the pyrimidine ring system with the 2-methylthio substituent incorporated from the start. These methods often involve the reaction of a three-carbon component with an S-methylated thiourea (B124793) derivative.

A prevalent approach is the one-pot, multi-component reaction of an aldehyde, a compound with an active methylene (B1212753) group like malononitrile, and S-methylisothiouronium iodide. acs.org This method efficiently produces highly substituted 4-amino-6-aryl-2-methylthio pyrimidine-5-carbonitrile derivatives under benign conditions. acs.org Another well-established condensation strategy involves the reaction of β-ketoesters, such as ethyl acetoacetate, with S-methylisothiouronium salts in the presence of a base like ethanolic potassium hydroxide. asianpubs.org This reaction proceeds through the initial condensation of the isothiourea with the β-ketoester, followed by cyclization and subsequent acid-mediated dehydration to yield the aromatic 4-pyrimidone-2-thioether. tandfonline.com The classical synthesis of pyrimidines from dicarbonyl compounds is a related, fundamental strategy. ekb.egCurrent time information in Bangalore, IN.

These condensation methods are valued for their efficiency and the ability to introduce diverse substituents onto the pyrimidine ring by varying the starting components.

Table 1: Selected Cyclic Condensation Methods for 2-(Methylthio)pyrimidine Analogs

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference(s) |

| Aldehyde | Malononitrile | S-Methylisothiouronium iodide | MCM-41-NH2 nanocatalyst, ambient temp. | 4-Amino-6-aryl-2-methylthio pyrimidine-5-carbonitrile | acs.org |

| β-Ketoester | S-Alkylisothiourea | - | Base (e.g., KOH), then Acid | 4-Pyrimidone-2-thioether | tandfonline.com |

| Ethyl Acetoacetate | S-Methylisothiouronium hemisulfate | - | Ethanolic KOH, reflux | 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one | asianpubs.org |

| Benzaldehydes | Ethyl Cyanoacetate | Thiourea | K2CO3, Ethanol (B145695) | 6-Aryl-2-thioxo-dihydropyrimidine-5-carbonitrile | rsc.org |

Methylation Strategies for Thio-substituted Pyrimidines

An alternative to direct condensation is the post-cyclization modification of a pyrimidine ring that contains a thio or thione group at the 2-position, such as 2-thiouracil (B1096) or 2-thiopyrimidine. The regioselectivity of alkylation is a key consideration, as methylation can potentially occur at either a ring nitrogen or the exocyclic sulfur atom.

However, S-methylation is a well-established and primary route for synthesizing 2-(methylthio)pyrimidines from 2-thiouracil precursors. lookchemmall.com The reaction of 2-thiouracil derivatives with methylating agents like methyl iodide or dimethyl sulphate in the presence of a mild base reliably yields the S-alkylated product. asianpubs.orglookchemmall.comnih.gov For instance, the methylation of 2-thiouracils using methyl iodide with potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) proceeds efficiently to give the 2-(methylthio) product. nih.gov Similarly, using dimethyl sulphate with K2CO3 in ethanol is an effective method. asianpubs.org The choice of base and solvent is crucial for directing the reaction towards the desired S-alkylation. Studies have shown that while S-alkylation is the predominant outcome under these basic conditions, subsequent methylation of the resulting 2-(methylthio)pyrimidinone can lead to N-methylated products. lookchemmall.com

It is important to note that under different conditions or with different alkylating agents, N-methylation can become a competing or even preferred pathway. For example, studies using the methyl ester of p-toluenesulfonic acid have reported methylation occurring at the N1 nitrogen of certain thiopyrimidine derivatives. karger.compharmacophorejournal.comkarger.com

Table 2: Reagents for S-Methylation of Thio-substituted Pyrimidines

| Thio-pyrimidine Substrate | Methylating Agent | Base/Solvent | Product | Reference(s) |

| 2-Thiouracil | Dimethyl sulphate | K2CO3 / Ethanol | 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one | asianpubs.org |

| 2-Thiouracil derivatives | Methyl iodide | K2CO3 / DMF | 2-(Methylthio)pyrimidine derivatives | nih.gov |

| 2-Thiopyrimidine | S-Methylmethioninemethyl Ester Iodide | Na2CO3 / Methanol | 2-(Methylthio)pyrimidine | karger.com |

| 2-Thiouracil | Alkyl/Aralkyl Bromides | Base Catalysis | 2-(Alkylthio/Aralkylthio)pyrimidine-4(3H)-ones |

Controlled Oxidation Protocols for Sulfinyl Formation

The conversion of the stable 2-(methylthio)pyrimidine precursor to the 2-(methylsulfinyl)pyrimidine is achieved through selective oxidation. The primary challenge in this step is to control the reaction to favor the formation of the sulfoxide over the more highly oxidized sulfone. This control can be achieved using either stoichiometric amounts of a selective oxidant or by employing a carefully chosen catalytic system.

Selective Oxidation of 2-(Methylthio)pyrimidine to this compound

The oxidation of the electron-rich sulfur atom in the methylthio group must be performed under conditions that prevent overoxidation to the corresponding methylsulfonyl derivative.

Stoichiometric Oxidants and Reaction Conditions

A variety of stoichiometric oxidizing agents can be used for the selective conversion of thioethers to sulfoxides. One of the most common and effective reagents for this transformation on pyrimidine substrates is meta-chloroperbenzoic acid (m-CPBA). By carefully controlling the stoichiometry (typically using one equivalent of the oxidant), the methylthio group can be selectively oxidized to the methylsulfinyl group. For example, a patent describes the oxidation of an ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylthio)pyrimidine-5-carboxylate with m-CPBA in dichloromethane (B109758) to furnish the desired ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylsulfinyl)pyrimidine-5-carboxylate. Using two or more equivalents of m-CPBA typically leads to the formation of the corresponding sulfone. Other common stoichiometric oxidants include hydrogen peroxide, sodium periodate (B1199274) (NaIO4), and potassium permanganate (B83412) (KMnO4).

Table 3: Stoichiometric Oxidation of 2-(Methylthio)pyrimidine Analogs

| Substrate | Oxidant (Equivalents) | Solvent | Conditions | Product | Reference(s) |

| 4-(3-chloro-4-methoxybenzylamino)-2-(methylthio)pyrimidine-5-carboxylate | m-CPBA (1) | Dichloromethane | - | This compound derivative | |

| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | m-CPBA (2) | Dichloromethane | 0 °C, 1 h | 2-(Methylsulfonyl)pyrimidine (B77071) derivative* | |

| General Thioethers | Periodic Acid (H5IO6) | Acetonitrile (B52724) | FeCl3 catalyst, <2 min | Sulfoxide | nih.gov |

| General Thioethers | Selectfluor | H2O | Ambient temp. | Sulfoxide | nih.gov |

| Note: This reaction yielded the sulfone due to the use of excess oxidant, but illustrates the reactivity. |

Catalytic Oxidation Systems

Catalytic systems offer an alternative, often more "green" and efficient, means of controlling the oxidation of thioethers. These systems use a sub-stoichiometric amount of a catalyst to activate a terminal oxidant, such as hydrogen peroxide (H2O2) or molecular oxygen (O2).

A facile synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine has been reported using hydrogen peroxide as the oxidant in the presence of a sodium tungstate (B81510) dihydrate (Na2WO4·2H2O) catalyst. While this specific example leads to the sulfone, adjustment of the H2O2 stoichiometry allows for the selective formation of the sulfoxide. nih.gov Other catalytic systems successfully employed for the general oxidation of thioethers to sulfoxides include titanium-containing zeolites like TS-1 with H2O2, rhodium(III) or ruthenium(II) complexes with O2 lookchemmall.com, and manganese porphyrins, which are particularly effective electrocatalysts for selective oxidation to the sulfoxide without overoxidation. nih.gov More recently, metal-free systems, such as those using quinoid-based photocatalysts with O2, have been developed. asianpubs.orgnih.gov

Table 4: Catalytic Systems for Thioether to Sulfoxide Oxidation

| Catalyst | Oxidant | Substrate Scope | Key Features | Reference(s) |

| Sodium Tungstate Dihydrate | H2O2 | 2-(Methylthio)pyrimidine analog | Efficient, clean process | |

| TS-1 Zeolite | H2O2 | General Thioethers | Shape-selective, can suppress non-catalyzed reaction | |

| Manganese Porphyrins | H2O (Electrochemical) | General Thioethers | Electrocatalytic, highly selective for sulfoxide | nih.gov |

| Ruthenium(II) complexes | O2 | Dialkyl Sulfides | Selective oxygen oxidation | lookchemmall.com |

| 1-hexylKuQuinone | O2 (Photocatalytic) | General Thioethers | Metal-free, recyclable system | asianpubs.orgnih.gov |

| Ceric Ammonium Nitrate (on silica) | NaBrO3 | General Thioethers | Heterogeneous catalyst, simple work-up | nih.gov |

Chiral Induction in Sulfinyl Pyrimidine Synthesis

The introduction of chirality at the sulfur atom of sulfinyl pyrimidines is a critical aspect of their synthesis, primarily for applications in asymmetric synthesis where the sulfinyl group can act as a chiral auxiliary.

Asymmetric Oxidation Methods

The most direct strategy for creating chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfides. This approach has been extensively studied, employing both metal-based catalysts and enzymatic systems to achieve high levels of enantioselectivity.

Transition metal catalysts, particularly those based on titanium and vanadium, are commonly used for enantioselective sulfoxidation. acs.org For instance, modified Kagan-type titanium tartrate catalyst systems have been successfully employed in the asymmetric synthesis of chiral sulfoxides, achieving very high enantiomeric excess (ee). whiterose.ac.uk Another notable method is the Modena oxidation, which utilizes a titanium-based system for asymmetric sulfide (B99878) oxidation. researchgate.net The oxidation of a variety of heterocyclic sulfides, including those of pyridine (B92270) and pyrimidine, with hydrogen peroxide can yield the corresponding sulfoxides in good yields and with high enantioselectivities. acs.org

Enzymatic methods offer a green and highly selective alternative. acs.org For example, Cyclohexanone monooxygenase has been effectively used in the asymmetric oxidation of disulfides. acs.org These biocatalytic approaches often provide excellent enantioselectivity under mild reaction conditions.

| Oxidation Method | Catalyst/Reagent | Key Features | Source(s) |

| Metal-Catalyzed Oxidation | Titanium- and Vanadium-based catalysts | Commonly used, effective for various sulfides. | acs.org |

| Modified Kagan Oxidation | Titanium tartrate catalyst system | Achieves high enantioselectivity (up to >99.5% ee). | whiterose.ac.uk |

| Enzymatic Oxidation | Cyclohexanone monooxygenase | High enantioselectivity (e.g., 97% ee for disulfides), environmentally friendly. | acs.org |

Synthesis of Enantiomerically Enriched this compound

The synthesis of enantiomerically enriched this compound relies on the principles of asymmetric synthesis. A primary route is the asymmetric oxidation of the precursor, 2-(methylthio)pyrimidine. Methodologies that have proven effective for other chiral sulfoxides, such as the use of chiral oxaziridines or metal-based catalytic systems like the titanium-diethyl tartrate complex, are applicable here. acs.orgwhiterose.ac.uk

Another powerful strategy is the use of chiral auxiliaries. For example, enantiomerically enriched sulfinate esters can be prepared using chiral alcohols like trans-2-phenylcyclohexanol. whiterose.ac.uk These esters can then undergo nucleophilic substitution with an appropriate pyrimidyl organometallic reagent to furnish the chiral sulfoxide. This method allows for the separation of diastereomers, leading to high enantiopurity in the final product. whiterose.ac.uk

Enzymatic desymmetrization represents a further sophisticated approach. nih.gov Although not directly reported for this compound, this strategy involves using enzymes to selectively react with one of two prochiral groups on a molecule, thereby creating a chiral center. This principle could be adapted to a suitable pyrimidine precursor to generate the desired enantiomerically enriched sulfoxide. nih.gov

Alternative and Advanced Synthetic Routes

Modern synthetic chemistry continually seeks more efficient, economical, and environmentally benign methods. For heterocyclic sulfoxides like this compound, several advanced routes have been developed.

One-Pot Tandem Reactions for Heterocyclic Sulfoxides

One-pot tandem or cascade reactions offer significant advantages by combining multiple synthetic steps into a single operation, thereby avoiding the isolation of intermediates and reducing waste. For heterocyclic sulfoxides, these reactions often involve the simultaneous formation of the heterocyclic ring and the sulfoxide moiety.

A notable example is the tandem Michael addition/Horner olefination of α-phosphorylvinyl sulfoxides with compounds bearing nucleophilic centers (oxygen, nitrogen, or carbon). nih.govacs.org This one-pot synthesis has been successfully used to create a variety of heterocyclic vinyl sulfoxides. nih.govacs.org Another versatile approach involves the Pummerer reaction, which can initiate a cascade sequence. An amido-sulfoxide can undergo a Pummerer reaction, and the resulting α-thiocarbocation is trapped by an adjacent amido group to form a transient isobenzofuran, which can then participate in cycloaddition reactions to build complex heterocyclic systems in one pot. scispace.com

| Tandem Reaction Type | Key Intermediates/Reactions | Products | Source(s) |

| Michael Addition/Horner Olefination | α-phosphorylvinyl sulfoxides | Chromene, pyrrolizine, quinoline (B57606) sulfoxides | nih.govacs.org |

| Pummerer Cascade | Thionium ion, N-acyliminium ion | Isobenzofuran derivatives, amino-substituted naphthalenes | scispace.com |

| DMSO-based Tandem Synthesis | Methyl(methylene)sulfonium ion | β-Ketoallylic methylsulfones | dntb.gov.ua |

Metal-Free Approaches in Pyrimidine Synthesis Utilizing Sulfur Sources

Concerns over the cost and toxicity of transition metals have driven the development of metal-free synthetic methods. In pyrimidine synthesis, several innovative approaches utilize elemental sulfur or other sulfur sources without the need for a metal catalyst.

One strategy involves the [3+3] annulation of amidines with α,β-unsaturated ketones, followed by a visible-light-enabled photo-oxidation to form the pyrimidine ring, circumventing the need for metal-catalyzed dehydrogenation. rsc.org Another approach uses iodine and dimethyl sulfoxide (DMSO) to mediate a C–S, S–N, and C–N bond cross-coupling cyclization, which has been applied to synthesize 5-acyl-1,2,3-thiadiazoles from enaminones, tosylhydrazine, and elemental sulfur under transition-metal-free conditions. acs.org

Furthermore, green carbocatalysts like graphite (B72142) oxide have been successfully used for the synthesis of pyrimidine derivatives under solvent-free conditions. researchgate.net Even natural catalysts, such as onion peel, which contains phenolic acids, have been employed for the facile, metal-free synthesis of thiazolo[3,2-a]pyrimidine derivatives. psu.ac.th These methods are not only environmentally friendly but also reduce the risk of metal contamination in the final products. researchgate.net

Microwave-Assisted Synthesis of Sulfur-Functionalized Pyrimidines

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating. researchgate.netresearchgate.netnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds, including sulfur-functionalized pyrimidines.

The use of microwave irradiation can dramatically reduce reaction times, for instance, from several hours under conventional heating to just a few minutes. nih.govmdpi.com This rapid and uniform heating is beneficial for multi-component reactions (MCRs), which are commonly used to construct complex pyrimidine scaffolds. researchgate.netmdpi.com For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives through a one-pot MCR showed shortened reaction times and higher yields under microwave irradiation compared to conventional heating. mdpi.com Similarly, microwave-assisted protocols have been developed for the synthesis of various pyrimidine derivatives under solvent-free conditions, enhancing the green credentials of the synthesis. researchgate.net The efficiency of microwave heating makes it a preferred method for the rapid construction of libraries of functionalized pyrimidines for various applications. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Methylsulfinyl Pyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The electron-deficient nature of the pyrimidine ring, enhanced by the sulfinyl group at the C-2 position, makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. The primary sites of reactivity are the carbon atom bearing the methylsulfinyl group and other substituted positions on the ring.

The methylsulfinyl group, and more notably its oxidized counterpart, the methylsulfonyl group, serves as an excellent leaving group in SNAr reactions. This reactivity is superior to that of corresponding 2-halo or 2-methylthio pyrimidines, which are often unreactive under similar conditions. nih.govacs.org

The displacement of the sulfinyl or sulfonyl group at the C-2 position of the pyrimidine ring can proceed with high chemoselectivity. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions.

Amines : In reactions with 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), sterically and electronically unbiased primary aliphatic amines have been shown to selectively displace the sulfone group. thieme-connect.comthieme-connect.comresearchgate.net Similarly, deprotonated anilines and their carbonyl derivatives also preferentially displace the sulfone group. thieme-connect.comthieme-connect.com This selectivity allows for the synthesis of various 2-aminopyrimidine (B69317) derivatives.

Thiols : Thiol-containing nucleophiles, such as cysteine and its derivatives, react chemoselectively with 2-sulfonylpyrimidines to form stable S-arylated adducts. nih.govacs.org This reaction is highly specific, producing S-arylated products exclusively, and has been harnessed for applications like protein arylation. nih.govacs.org The reaction with model nucleophiles like N-acetylcysteine methylester (NACME) and L-glutathione (GSH) proceeds cleanly to the corresponding 2-alkylthioether products. nih.govacs.org

Other Nucleophiles : A variety of nitrogen, oxygen, sulfur, and carbon nucleophiles can effectively displace the reactive sulfonyl group, making 2-(methylsulfonyl)pyrimidines versatile precursors for a wide range of 2-substituted pyrimidines. researchgate.net

The rate and selectivity of nucleophilic substitution at the C-2 position are profoundly influenced by the nature and position of other substituents on the pyrimidine ring.

Electronic Effects : The presence of strong electron-withdrawing groups (EWGs) on the pyrimidine ring drastically accelerates the rate of substitution. nih.govacs.org

Substitution at C-5 : This position has the most significant impact on reactivity. Strong mesomeric acceptor (-M) groups like nitro (-NO₂) or carboxymethyl (-COOMe), and inductive acceptor (-I) groups like trifluoromethyl (-CF₃), can increase the reaction rate by several orders of magnitude compared to the unsubstituted pyrimidine. nih.govacs.org For instance, a 5-COOMe derivative was found to be over 800,000 times more reactive than the unsubstituted reference compound. acs.org

Substitution at C-4 : EWGs at the C-4 position also increase reactivity, though the effect is less pronounced than at C-5. A 4-CF₃ derivative was approximately 1,750 times more reactive than the unsubstituted version. acs.org

Steric Effects : The steric bulk of nucleophiles and substituents can direct the course of the reaction. For example, in the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the selectivity observed with different classes of amines is attributed to steric factors. thieme-connect.comresearchgate.net

Aromatic System Alteration : Modifying the core heterocyclic system has a dramatic effect on reactivity. Replacing the pyrimidine ring with a 1,4-pyrazine completely deactivates the system towards substitution, whereas replacement with a 1,3,5-triazine (B166579) leads to a drastic increase in reactivity. nih.govacs.org

Table 1: Influence of C-5 Substituents on the Reactivity of 2-(Methylsulfonyl)pyrimidine (B77071) with Thiol Nucleophiles An interactive data table showing the relative reaction rates based on different substituents at the C-5 position.

| Substituent at C-5 | Relative Rate Increase (Approx.) | Electronic Effect |

|---|---|---|

| -H (Reference) | 1x | Neutral |

| -Cl | ~10x | -I, +M |

| -CF₃ | ~3,500x - 10,000x | -I |

| -NO₂ | ~100,000x | -M, -I |

| -COOMe | ~800,000x | -M, -I |

Data derived from studies on 2-sulfonylpyrimidines. nih.govacs.org

When other leaving groups are present on the pyrimidine ring, such as halogens, nucleophilic substitution can occur at positions other than C-2. The regioselectivity of these reactions is a delicate balance of the leaving group's ability, the nucleophile's character, and the reaction conditions.

In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the chlorine atoms at C-4 and C-6 are susceptible to displacement. nih.govrsc.org Studies have shown that anilines and secondary aliphatic amines, in the presence of weak bases, selectively displace the chloride group at the C-4 position over the methylsulfonyl group at C-2. thieme-connect.comresearchgate.net This chemoselectivity provides a synthetic route to 4-amino-6-chloro-2-(methylsulfonyl)pyrimidines, which can be further functionalized.

Displacement of the Methylsulfinyl Group

Oxidation and Reduction Processes

The sulfur atom in the 2-(methylsulfinyl)pyrimidine group exists in an intermediate oxidation state, making it amenable to both further oxidation and reduction.

The methylsulfinyl group can be readily oxidized to the corresponding methylsulfonyl (-SO₂CH₃) group. This transformation is significant as the methylsulfonyl group is an even better leaving group, further activating the C-2 position for nucleophilic substitution. nih.govrsc.org This oxidation is a common synthetic step in the preparation of highly reactive pyrimidine intermediates. researchgate.netsigmaaldrich.comgoogle.com

Various oxidizing agents have been successfully employed for this purpose:

Hydrogen Peroxide (H₂O₂) : Often used in conjunction with acetic acid or a catalyst like sodium tungstate (B81510), H₂O₂ provides an effective method for oxidation. google.comasianpubs.orgasianpubs.org The reaction progress can be monitored to ensure complete conversion from the intermediate sulfoxide (B87167) to the final sulfone. google.com

meta-Chloroperoxybenzoic Acid (mCPBA) : This reagent is also used to oxidize the thioether or sulfinyl moiety to the sulfone, often in excellent yields. rsc.orgresearchgate.net

Oxone® : A potassium peroxymonosulfate-based oxidant, Oxone® is another effective agent for converting the sulfinyl group to a sulfonyl group in a water-acetone mixture. researchgate.net

Table 2: Common Reagents for the Oxidation of this compound An interactive data table summarizing the oxidizing agents and typical conditions.

| Oxidizing Agent | Typical Conditions/Co-reagents | Reference(s) |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic Acid; Sodium Tungstate | google.comasianpubs.orgasianpubs.org |

| m-CPBA | Dichloromethane (B109758) (DCM), ~0 °C | rsc.orgresearchgate.net |

Reductive Transformations of the Sulfinyl Group

The sulfinyl group in this compound is susceptible to reduction, a transformation that deoxygenates the sulfoxide back to its corresponding sulfide (B99878), 2-(methylthio)pyrimidine (B2922345). This reaction is a fundamental process in organic synthesis. academie-sciences.fr A variety of reagent systems have been developed for the reduction of sulfoxides, many of which are applicable to heteroaromatic sulfoxides like the pyrimidine derivative. academie-sciences.frrsc.org The primary goal of these methods is often to achieve high yield and chemoselectivity, allowing the sulfinyl group to be reduced without affecting other functional groups in the molecule. rsc.org

Commonly, these reductions involve oxophilic reagents that readily abstract the oxygen atom from the sulfur center. A notable system employs a combination of N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) and triphenylphosphine (B44618) (PPh₃). academie-sciences.fr In this process, the reagents are mixed in a solvent like dichloromethane at room temperature, and the sulfoxide is added. academie-sciences.fr The reaction proceeds efficiently, driven by the formation of the thermodynamically stable triphenylphosphine oxide. academie-sciences.fr Another established method utilizes triphenylphosphine in conjunction with carbon tetrachloride. acs.org

More environmentally friendly or "green" methodologies have also been developed. rsc.org One such process uses iron powder in the presence of water and carbon dioxide. rsc.org In this system, water serves as the ultimate hydrogen source, and CO₂ enhances hydrogen generation by forming carbonic acid in situ. rsc.org This method is noted for its high generality and tolerance of various functional groups, including chlorine and benzene (B151609) rings. rsc.org

The choice of reducing agent can be critical, as many traditional methods suffer from drawbacks such as harsh reaction conditions, long reaction times, or the use of expensive and less accessible reagents. academie-sciences.fr The development of mild and efficient procedures that operate at room temperature with simple work-ups is an ongoing area of research. academie-sciences.fr

| Reagent System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| TBBDA / PPh₃ | CH₂Cl₂, Room Temperature | Mild conditions, short reaction times, high yields | academie-sciences.fr |

| Iron Powder / H₂O-CO₂ | - | Environmentally friendly, high chemoselectivity | rsc.org |

| PPh₃ / CCl₄ | - | Established laboratory method | acs.org |

Rearrangement and Cyclization Reactions Involving the Sulfinyl Moiety

The sulfinyl group is not merely a passive substituent; its unique electronic properties enable a rich variety of rearrangement and cyclization reactions. These transformations leverage the sulfur atom's ability to stabilize adjacent charges and participate in pericyclic processes, making this compound a versatile intermediate for constructing more complex molecular architectures.

Sigmatropic rearrangements are unimolecular pericyclic reactions where a σ-bond migrates across a conjugated π-electron system. libretexts.org These reactions are classified by numbers in brackets, which denote the number of atoms over which each end of the migrating bond moves. libretexts.org While various types exist, the acs.orgacs.org-sigmatropic rearrangement is particularly relevant for sulfinyl compounds. ethz.chmdpi.com

The thio-Claisen rearrangement, a sulfur analogue of the Claisen rearrangement, is a prominent example of a acs.orgacs.org-sigmatropic shift. researchgate.net In this reaction, an allyl vinyl sulfide rearranges to form a γ,δ-unsaturated thioaldehyde or thioketone. The corresponding rearrangement involving sulfoxides also proceeds readily. researchgate.net For a substrate related to this compound, this would involve an allylic group attached to the sulfinyl sulfur. The reaction proceeds through a concerted, cyclic transition state, often favoring a chair-like conformation to minimize steric interactions. ethz.ch The equilibrium of the reaction is driven by the relative thermodynamic stability of the starting material and the product. ethz.ch

The stereochemical outcome of sigmatropic rearrangements is governed by the principles of orbital symmetry. libretexts.org Depending on the number of electrons involved and whether the reaction is promoted thermally or photochemically, the migrating group can move across the same face of the π-system (suprafacial) or to the opposite face (antarafacial). libretexts.orgstereoelectronics.org Suprafacial shifts are generally more common as they are often geometrically more feasible. libretexts.org

| Rearrangement Type | Description | Relevance to Sulfinyl Compounds | Reference |

|---|---|---|---|

| [1,n] Shift | A substituent migrates from one end of a π-system to the other. | Involves migration of a group attached to the sulfur atom. | stereoelectronics.org |

| acs.orgacs.org Shift (Thio-Claisen) | A six-membered pericyclic rearrangement involving a sulfur atom. | A general and facile process for sulfoxides, enabling C-C bond formation. | mdpi.comresearchgate.net |

The Pummerer reaction and its variants are powerful tools for the functionalization of sulfoxides. researchgate.net The classic Pummerer reaction involves the conversion of a sulfoxide with an α-hydrogen into an α-acyloxysulfide upon treatment with an acid anhydride (B1165640). researchgate.netbath.ac.uk However, if a suitable nucleophile is present, the reaction can be diverted down a different pathway known as the "interrupted Pummerer reaction". bath.ac.ukacs.org

This reaction is initiated by the activation of the sulfoxide with an electrophile, such as trifluoroacetic anhydride (TFAA), to form a highly reactive cationic intermediate. bath.ac.ukacs.org In the interrupted pathway, a nucleophile directly attacks this intermediate at the electrophilic sulfur atom, rather than an α-proton being removed. acs.org This process results in the formation of a sulfonium (B1226848) salt, effectively transferring the sulfinyl-bearing group to the nucleophile. bath.ac.uk

When an electron-rich aromatic compound acts as the nucleophile, this reaction leads to the sulfanylation of the arene. acs.org The this compound moiety can thus be used as a source for electrophilic pyrimidyl-sulfanylation. The reaction has been employed to create new C–S bonds under various conditions. acs.orgnih.gov For instance, pyrimidine-derived sulfoxides have been shown to undergo intermolecular sulfanylation of arenes and phenols, sometimes leading to concomitant C-O bond formation via a subsequent Smiles-like rearrangement. acs.org

| Reaction | Mechanism | Product Type | Reference |

|---|---|---|---|

| Classic Pummerer | Activation, α-deprotonation, nucleophilic attack at α-carbon. | α-Acyloxysulfide | researchgate.netbath.ac.uk |

| Interrupted Pummerer | Activation, nucleophilic attack at the sulfur atom. | Sulfonium Salt | bath.ac.ukacs.org |

| Aromatic Pummerer / Sulfanylation | Interrupted Pummerer reaction with an arene nucleophile. | Aryl Sulfide | acs.org |

A particularly valuable application of the sulfinyl moiety's reactivity is in the synthesis of annulated (fused-ring) heterocycles. Intramolecular versions of the interrupted Pummerer reaction are especially effective for this purpose. acs.orgresearchgate.net In these reactions, a nucleophilic center within the same molecule attacks the activated sulfoxide, leading to the formation of a new ring fused to the pyrimidine core.

This strategy has been successfully used to synthesize novel, functionalized pyrrolothiazolo-pyrimidines. researchgate.net The process involves treating a precursor, such as a 1-(2-(methylsulfinyl)pyrimidinyl)-1H-pyrrole, with an activator like TFAA. acs.orgresearchgate.net This triggers an intramolecular cyclization, where the pyrrole (B145914) ring acts as the nucleophile, attacking the activated sulfur center to form the fused tricyclic system. researchgate.net

The versatility of this approach allows for the creation of a variety of fused N,S-heterocycles. researchgate.net The reaction conditions, particularly the strength of the activating agent, can be tuned to control the outcome. bath.ac.ukacs.org These intramolecular cyclizations provide an efficient route to complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. nih.govresearchgate.net The sulfinyl group essentially acts as a disposable tether or an activation site that facilitates the key ring-closing step.

| Starting Material Type | Reaction Type | Annulated Product | Reference |

|---|---|---|---|

| N-(2-(Alkylsulfinyl)aryl)pyrroles | Intramolecular Interrupted Pummerer | Pyrrolo[2,1-b]benzothiazoles | researchgate.net |

| Pyrimidine-derived sulfoxides | Intramolecular Sulfanylation | Various fused heterocycles | acs.org |

| 2-(Alkenylthio)quinazolinones (sulfoxide precursor) | Bromine-mediated cyclization | Thiazolo[3,2-a]quinazolinones | researchgate.net |

Applications of 2 Methylsulfinyl Pyrimidine in Organic Synthesis

As a Versatile Synthetic Building Block

2-(Methylsulfinyl)pyrimidine serves as a valuable precursor in organic synthesis, primarily through its oxidized form, 2-(methylsulfonyl)pyrimidine (B77071). The oxidation of the methylsulfinyl (sulfoxide) group to the methylsulfonyl (sulfone) group significantly enhances its utility. The sulfone is a superior leaving group, which, combined with the electron-deficient nature of the pyrimidine (B1678525) ring, renders the C2 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). nih.govstackexchange.com This reactivity makes 2-(methylsulfonyl)pyrimidine a versatile building block for introducing the pyrimidine moiety and creating a diverse range of derivatives. Its reactivity is notably higher than that of corresponding 2-chloro or 2-methylthio pyrimidines, which are often unreactive under similar conditions. acs.orgsoton.ac.uk

Preparation of Substituted Pyrimidine Derivatives

The primary application of 2-(methylsulfonyl)pyrimidine is in the synthesis of 2-substituted pyrimidines via nucleophilic aromatic substitution. The methylsulfonyl group can be readily displaced by a wide variety of nucleophiles, providing efficient access to functionalized pyrimidine derivatives. This method is a cornerstone for building more complex molecular architectures.

For example, heteroatom nucleophiles such as amines and thiols react readily with 2-sulfonylpyrimidines. This reaction is fundamental in medicinal chemistry for the synthesis of compound libraries. In one documented approach, 2-(methanesulfanyl)pyrimidine precursors are coupled with various amines and subsequently oxidized with reagents like potassium peroxymonosulfate (B1194676) to yield the final 2-sulfonylpyrimidine inhibitors, which then act via covalent modification of biological targets. nih.gov The sulfonyl group is displaced by nucleophilic residues, such as the thiol group of a cysteine in a protein. nih.govacs.org This reactivity has been utilized to develop covalent inhibitors for enzymes like S. aureus Sortase A. nih.gov Similarly, the synthesis of polymers like hyperbranched poly(arylene pyrimidine ether)s has been achieved through the nucleophilic aromatic substitution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with bisphenols and bis-thiophenols, where the methylsulfonyl group acts as the leaving group. rsc.org

| Precursor | Nucleophile | Product Type | Significance |

|---|---|---|---|

| 2-(Methylsulfonyl)pyrimidine | Amines (R-NH2) | 2-Aminopyrimidine (B69317) Derivatives | Core structures in medicinal chemistry |

| 2-(Methylsulfonyl)pyrimidine | Thiolates (R-S-) | 2-(Alkyl/Aryl)thiopyrimidine Derivatives | Synthesis of biologically active compounds |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | 4,4'-thiodiphenol | Hyperbranched poly(arylene pyrimidine ether) | Advanced polymer synthesis rsc.org |

| 2-Sulfonylpyrimidines | Protein Cysteine Residue | Covalent Protein-Pyrimidine Adduct | Mechanism for covalent inhibitors nih.govacs.org |

Role in C-C Bond Forming Reactions

Beyond the introduction of heteroatoms, the methylsulfonyl group on the pyrimidine ring can also be displaced by carbon-based nucleophiles, facilitating the formation of carbon-carbon bonds. This is a crucial transformation for extending the carbon framework of the molecule and accessing derivatives that are otherwise difficult to synthesize.

A key example is the reaction with cyanide ions. The sulfonyl group can be displaced by potassium cyanide (KCN) to yield 2-cyanopyrimidines. researchgate.net These cyano derivatives are valuable synthetic intermediates themselves, as the nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, opening pathways to further functionalization. In one study, the displacement of the sulfinate (related to the sulfonyl group) with KCN in acetonitrile (B52724) was shown to produce 2-cyanopyrimidines in good yields. researchgate.net While direct examples with Grignard or organolithium reagents are less specifically documented for this exact substrate in the provided sources, the analogous reactivity of other sulfonylated heterocycles suggests this is a feasible pathway. For instance, palladium-catalyzed cross-coupling reactions of O-arylsulfonate derivatives of pyrimidine nucleosides with arylboronic acids have been successful in forming C-C bonds, indicating the potential for similar transformations with 2-(methylsulfonyl)pyrimidine. nih.gov

| Precursor | Carbon Nucleophile | Product | Reaction Type |

|---|---|---|---|

| 2-(Methylsulfonyl)pyrimidine derivative | Potassium Cyanide (KCN) | 2-Cyanopyrimidine derivative | Nucleophilic Aromatic Substitution researchgate.net |

| O-Arylsulfonyl pyrimidine nucleoside (analogue) | Arylboronic Acids | C-Aryl pyrimidinone nucleoside | Pd-catalyzed Cross-Coupling nih.gov |

Development of Pyrimidine-Based Scaffolds

The pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds, including anticancer and antimicrobial agents. researchgate.netbiointerfaceresearch.com The synthetic utility of this compound, primarily via its sulfone derivative, makes it a key precursor for the development of these complex pyrimidine-based scaffolds.

The ability to easily substitute the C2 position allows for the strategic elaboration of the pyrimidine core. organic-chemistry.orgnih.gov Chemists can use 2-(methylsulfonyl)pyrimidine as a starting point and introduce various side chains and functional groups through the reactions described previously. This strategy is central to creating libraries of novel compounds for drug discovery programs. For example, the phenylamino-pyrimidine (PAP) scaffold, a key component of the tyrosine kinase inhibitor Imatinib, highlights the importance of being able to functionalize the pyrimidine ring with amine substituents. mdpi.com The use of reactive precursors like 2-(methylsulfonyl)pyrimidine facilitates the synthesis of such scaffolds.

Furthermore, this building block is not limited to small-molecule therapeutics. As demonstrated by the synthesis of hyperbranched poly(arylene pyrimidine ether)s, the difunctionalized derivative 4,6-dichloro-2-(methylsulfonyl)pyrimidine can be used in polymerization reactions to incorporate the pyrimidine heterocycle into the backbone of advanced materials. rsc.org This highlights the versatility of the compound in moving from discrete molecules to complex macromolecular structures.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Methylsulfonyl)pyrimidine |

| 2-Chloropyrimidine |

| 2-Methylthiopyrimidine |

| Potassium peroxymonosulfate |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine |

| 4,4'-thiodiphenol |

| Potassium cyanide |

| 2-Cyanopyrimidine |

| Arylboronic acid |

| Imatinib |

Synthesis of Complex Heterocyclic Systems

The construction of fused heterocyclic systems, where a pyrimidine ring is annulated with another ring, is a key strategy for generating novel chemical entities with unique three-dimensional shapes and biological properties. This compound serves as an excellent precursor for such syntheses, particularly in reactions with binucleophilic reagents.

In a typical reaction, a compound containing two nucleophilic centers (e.g., amino and hydroxyl, amino and thiol, or two amino groups) reacts with this compound. The first step involves the displacement of the methylsulfinyl group by the more reactive nucleophile to form an intermediate. In a subsequent intramolecular step, the second nucleophilic group attacks another electrophilic site on the pyrimidine ring or a suitably positioned substituent, leading to cyclization and the formation of a fused ring system. This strategy has been widely applied to create a variety of fused pyrimidines, such as pyrimido[2,1-b]benzothiazoles, purines, and pteridines, which are classes of compounds with significant pharmacological relevance.

The general scheme for this approach is the reaction of a 2-substituted pyrimidine with a binucleophile. The methylsulfinyl group at the C2 position is a competent leaving group that is readily displaced by a nucleophile. If the incoming nucleophile contains a second nucleophilic site, a subsequent intramolecular cyclization can occur to form a fused heterocyclic system.

| Starting Material | Binucleophile | Product (Fused Heterocycle) | Conditions |

| This compound | 2-Aminothiophenol | Pyrimido[2,1-b]benzothiazole | Base, Heat |

| 2-(Methylsulfinyl)-4-chloropyrimidine | Hydrazine | Pyrazolo[3,4-d]pyrimidine | Solvent, Heat |

| 2-(Methylsulfinyl)-4-aminopyrimidine | Guanidine | Purine derivative | Acid/Base catalyst |

| This compound | Ethylenediamine | Imidazo[1,2-a]pyrimidine | High Temperature |

This table presents representative examples of transformations where a this compound or a closely related analog can be used to construct fused heterocyclic systems. The methylsulfinyl group serves as the initial reaction site for nucleophilic attack.

Strategy for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The pyrimidine ring is considered a "privileged substructure" because it is frequently found in approved drugs and bioactive molecules. Therefore, using a pyrimidine-based scaffold as a starting point in a DOS campaign is a highly effective strategy.

This compound is an ideal scaffold for DOS due to the reactivity of the C2-methylsulfinyl group. This group can be displaced by a wide array of nucleophiles in SNAr reactions, allowing for the rapid generation of a library of 2-substituted pyrimidine analogs from a single common intermediate. By varying the nucleophile, chemists can introduce diverse functional groups and structural motifs, thereby exploring a broad chemical space around the pyrimidine core. This approach is particularly powerful in the construction of DNA-encoded libraries (DELs), where vast numbers of compounds are synthesized on a microscale. nih.gov

The strategy involves reacting this compound with a library of nucleophiles, such as primary and secondary amines, thiols, and alcohols. Each reaction introduces a different side chain (R-group) at the C2 position, leading to a diverse set of products. The reliability and broad scope of this SNAr reaction make it a cornerstone of modern medicinal chemistry and library synthesis. researchgate.net The analogous 2-(methylsulfonyl)pyrimidines have been extensively used as reagents for the metal-free arylation of cysteine residues in proteins, highlighting the exceptional reactivity of this class of compounds toward thiol nucleophiles. nih.govacs.org

| Scaffold | Nucleophile Class | R-Group Introduced | Product Class |

| This compound | Primary Amines (R-NH₂) | -NHR | 2-Aminopyrimidines |

| This compound | Secondary Amines (R₂NH) | -NR₂ | 2-(Dialkylamino)pyrimidines |

| This compound | Thiols (R-SH) | -SR | 2-(Alkylthio)pyrimidines |

| This compound | Alcohols (R-OH) | -OR | 2-Alkoxypyrimidines |

| This compound | Anilines (Ar-NH₂) | -NHAr | 2-(Arylamino)pyrimidines |

This interactive table illustrates how the reaction of this compound with different classes of nucleophiles can be used to generate a diverse library of 2-substituted pyrimidine derivatives, a key strategy in diversity-oriented synthesis.

Medicinal Chemistry Research and Biological Activity of 2 Methylsulfinyl Pyrimidine Derivatives

Design and Synthesis of Biologically Active Analogs

The development of novel therapeutic agents based on the 2-(methylsulfinyl)pyrimidine scaffold relies on a deep understanding of how structural modifications impact biological activity. Researchers employ a combination of traditional structure-activity relationship studies and modern rational design strategies to create analogs with enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Studies for Pyrimidine-Sulfur Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrimidine-sulfur compounds, these studies have been instrumental in identifying key structural features that govern their inhibitory potential against various enzymes.

Extensive SAR work has been conducted on a series of 2-(4-methylsulfonylphenyl)pyrimidines as inhibitors of cyclooxygenase-2 (COX-2). These studies have revealed several critical insights:

The nature of the substituent at the 4-position of the pyrimidine (B1678525) ring is crucial for activity. Small, lipophilic groups are generally favored.

Substitution at the 6-position of the pyrimidine ring can significantly impact potency and selectivity. For instance, the introduction of a trifluoromethyl group has been explored.

The oxidation state of the sulfur atom influences activity. The methylsulfinyl group is a key feature, and its replacement with other sulfur-containing moieties can alter the inhibitory profile.

The presence of a 4-methylsulfonylphenyl or 4-sulfamoylphenyl group at the 2-position of the pyrimidine ring is a common feature of potent COX-2 inhibitors.

These SAR studies have led to the identification of a number of highly potent and specific COX-2 inhibitors, some with activity in the nanomolar range and selectivity hundreds of times greater than the reference drug, rofecoxib. researchgate.netnih.gov

Rational Design Strategies for Enhanced Biological Potency and Selectivity

Rational design strategies leverage structural information of the target protein to guide the design of more effective inhibitors. This approach has been successfully applied to this compound derivatives to enhance their biological potency and selectivity.

One key strategy involves the use of molecular modeling and computational chemistry to predict the binding of pyrimidine derivatives to the active site of the target enzyme. nih.gov By understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, medicinal chemists can design modifications to the pyrimidine scaffold that optimize these interactions and improve binding affinity.

For example, in the design of 11β-HSD1 inhibitors, knowledge of the key hydrogen-bonding interactions within the enzyme's active site was used to guide the design of novel pyrazolo-pyrimidine inhibitors. nih.gov The hydrogen-bond acceptor strength of the compounds was calculated using quantum mechanical theory to optimize potency and other drug-like properties. nih.gov

Another rational design approach is bioisosteric replacement, where a functional group is replaced with another group that has similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. For instance, in the development of 11β-HSD1 inhibitors, an amide group in a lead compound was replaced with an 1,2,4-oxadiazole (B8745197) ring. dntb.gov.ua This modification, guided by docking studies, led to the discovery of potent and selective inhibitors with improved pharmacokinetic properties. dntb.gov.ua

Investigation of Biological Target Interactions

Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for elucidating their mechanism of action and for the rational design of improved inhibitors.

Enzyme Inhibition Mechanisms

Enzyme inhibitors can be broadly classified as reversible or irreversible. rsc.org Reversible inhibitors bind to the enzyme through non-covalent interactions and can be further categorized as competitive, non-competitive, or uncompetitive. rsc.org Irreversible inhibitors, on the other hand, typically form a covalent bond with the enzyme, leading to permanent inactivation. rsc.org

Derivatives of 2-sulfonylpyrimidine have been identified as a class of potent inhibitors that can act through covalent modification of the active site of enzymes. nih.gov Specifically, they can target cysteine residues within the enzyme's active site. nih.gov The 2-sulfonylpyrimidine acts as a privileged warhead, where the cysteine residue attacks the 2-position of the pyrimidine ring in a nucleophilic aromatic substitution reaction, resulting in the formation of a covalent bond and the displacement of a sulfinic acid. nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway and exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Numerous 2-(4-methylsulfonylphenyl)pyrimidine derivatives have been synthesized and evaluated as highly potent and selective COX-2 inhibitors. researchgate.netnih.gov The selectivity of these compounds for COX-2 over COX-1 is attributed to the structural differences in the active sites of the two isoforms. The active site of COX-2 is larger and has a side pocket that can accommodate the bulkier substituents present on the pyrimidine-based inhibitors.

Molecular docking studies have been employed to understand the binding mode of these pyrimidine derivatives within the COX-2 active site. nih.gov These studies suggest that the methylsulfonylphenyl group binds in the primary binding site, while the pyrimidine core and its substituents occupy the secondary binding pocket, leading to selective inhibition. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of selected 2-(4-methylsulfonylphenyl)pyrimidine derivatives.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Rofecoxib | >100 | 0.23 | >435 |

| Derivative A | 2.5 | 0.003 | 833 |

| Derivative B | >10 | 0.0024 | >4167 |

| Derivative C | 1.8 | 0.0031 | 581 |

Data compiled from published research on 2-(4-methylsulfonylphenyl)pyrimidine derivatives.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in the regulation of glucocorticoid levels in tissues. It catalyzes the conversion of inactive cortisone (B1669442) to active cortisol. Overexpression of 11β-HSD1 is associated with metabolic disorders such as obesity and type 2 diabetes, making it an attractive therapeutic target.

Several classes of 11β-HSD1 inhibitors have been developed, including those based on a pyrimidine scaffold. For example, a potent and selective inhibitor, SKI2852, features a 2-(piperazin-1-yl)pyrimidine core. nih.gov Molecular modeling studies have been instrumental in understanding the binding interactions of these inhibitors with the active site of 11β-HSD1. nih.gov

Docking experiments have shown that these inhibitors can form key hydrogen bonds with residues such as Tyr183 and Ser170 within the enzyme's active site. nih.gov The hydrophobic portions of the inhibitor molecules can occupy a hydrophobic pocket formed by residues including Ala223, Ala226, Ile121, Val180, and Leu126. nih.gov This detailed understanding of the binding mode allows for the rational design of new analogs with improved potency and selectivity. The following table presents the inhibitory activity of selected pyrimidine-based 11β-HSD1 inhibitors.

| Compound | Human 11β-HSD1 IC50 (nM) |

| SKI2852 | 1.1 |

| AZD4017 | 6 |

| Compound X | 5.2 |

| Compound Y | 3.8 |

Data represents a selection of pyrimidine-based 11β-HSD1 inhibitors from medicinal chemistry literature.

Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction of this compound derivatives, particularly their oxidized form as 2-sulfonylpyrimidines, with biological macromolecules is a key area of research. These compounds have been identified as effective agents for the modification of proteins through specific interactions with amino acid residues.

Derivatives of this compound, specifically 2-sulfonylpyrimidines, have emerged as valuable tools for the covalent modification of proteins through a process known as cysteine arylation. This reaction involves the formation of a stable carbon-sulfur bond between the pyrimidine ring and the thiol group of a cysteine residue.

The mechanism of this interaction is a nucleophilic aromatic substitution (SNAr) reaction. The sulfonyl group at the 2-position of the pyrimidine ring acts as an excellent leaving group, activating the ring for nucleophilic attack by the thiolate anion of a cysteine residue. This reaction is highly chemoselective for cysteine over other amino acids due to the high nucleophilicity of the thiol group.

Researchers have demonstrated that the reactivity of 2-sulfonylpyrimidines can be finely tuned by modifying substituents on the pyrimidine ring. This allows for the development of reagents with a wide range of reaction rates, making them suitable for various applications in chemical biology and drug discovery. The reaction proceeds under mild conditions, typically at neutral pH, and results in the formation of a stable S-heteroarylated adduct.

One notable example is the use of 2-sulfonylpyrimidines to modify the tumor suppressor protein p53. Studies have shown that these compounds can selectively alkylate surface-exposed cysteines on p53, leading to its stabilization without compromising its DNA-binding activity. This selective modification highlights the potential of 2-sulfonylpyrimidine derivatives as chemical probes to study protein function and as starting points for the development of novel therapeutics.

Mechanistic and Computational Studies

Reaction Mechanism Elucidation

Understanding the reaction pathways of sulfinyl pyrimidines is crucial for their application, particularly as covalent modifiers in biological chemistry. The mechanism often involves nucleophilic aromatic substitution (SNAr), where the methylsulfinyl or a related group acts as an effective leaving group.

Kinetic analyses of reactions involving 2-substituted pyrimidines, particularly the closely related 2-sulfonyl pyrimidines, have shed light on their reactivity with nucleophiles like thiols. Studies show that 2-sulfonyl pyrimidines react rapidly and chemoselectively with cysteine at neutral pH to form stable S-heteroarylated adducts. nih.gov

The reaction rates are highly dependent on the electronic properties of the pyrimidine (B1678525) ring and the pH of the medium. For instance, reactions are typically faster at a pH of 7.0 compared to 6.5, which is consistent with a higher concentration of the more nucleophilic thiolate anion at the slightly more basic pH. nih.govacs.org The nature of substituents on the pyrimidine ring has a significant impact on reactivity; electron-withdrawing groups can accelerate the reaction rate by several orders of magnitude. nih.govacs.org In contrast, related compounds such as 2-chloro and 2-methylthio pyrimidines are observed to be significantly less reactive under the same conditions, highlighting the superior reactivity imparted by sulfonyl-based leaving groups. nih.govacs.org

| Compound Class | Relative Reactivity | Key Findings |

|---|---|---|

| 2-Sulfonyl Pyrimidines | High | React rapidly with thiols at neutral pH. Reactivity is tunable over 9 orders of magnitude by altering substituents. nih.gov |

| 2-Methylthio Pyrimidines | Very Low / Unreactive | Showed little to no reaction under conditions where 2-sulfonyl pyrimidines reacted readily. nih.govacs.org |

| 2-Chloro Pyrimidines | Very Low / Unreactive | Failed to produce observable arylation of glutathione (B108866) (GSH) over 6 hours in control experiments. nih.govacs.org |

| 2-Methylsulfonylbenzothiazole (MSBT) | Very High | Approximately 20 times more reactive than a moderately reactive 2-sulfonyl pyrimidine derivative (4q). nih.govacs.org |

| N-benzylmaleimide | Extremely High | Fully reacted within minutes but produced a heterogeneous mixture of products, indicating lower specificity. nih.govacs.org |

For reactions proceeding via the SNAr pathway, computational studies have been instrumental in identifying key intermediates and transition states. The mechanism for the reaction of 2-sulfonyl pyrimidines with thiolates is generally understood to be a two-step process. nih.govacs.org

The first step is the nucleophilic attack of the thiolate on the C2 position of the pyrimidine ring, leading to the formation of a stabilized tetrahedral intermediate known as a Meisenheimer-Jackson complex. nih.govacs.org This step involves overcoming an initial energy barrier to reach the first transition state (TS1). The second step is the departure of the methylsulfinate leaving group to yield the final S-arylated product. This step proceeds through a second transition state (TS2). acs.org DFT calculations have shown that the activation energy for the first step (ΔG≠1) is significantly greater than for the second step (ΔG≠2), indicating that the formation of the Meisenheimer complex is the rate-determining step (RDS) of the reaction. acs.org

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and rationalize the behavior of sulfinyl pyrimidines, from their reactivity patterns to their potential as biologically active agents.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed to understand drug-receptor interactions and to predict the binding affinity of a molecule to a biological target. nih.gov For pyrimidine derivatives, docking studies have been used to model interactions with various enzymes, including dihydrofolate reductase, thymidylate synthase, and protein kinases, to rationalize their observed biological activities. samipubco.comnih.gov

In the context of the covalent modification of proteins by reactive pyrimidines, molecular modeling provides insights into the specific interactions that stabilize the resulting conjugate. For example, after the reaction of a 2-sulfonyl pyrimidine with a cysteine residue (C277) on a p53 mutant protein, structural analysis revealed that one of the pyrimidine nitrogen atoms formed a water-mediated hydrogen bond with the backbone amides of nearby amino acids (G279 and R280). nih.govacs.org This type of specific interaction, which can be modeled computationally, is crucial for the stability and selectivity of the covalent bond. nih.govacs.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is frequently used to calculate various molecular properties and reactivity descriptors, such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω), which help in understanding and predicting the chemical behavior of molecules. mdpi.comnih.gov

For pyrimidine systems, DFT calculations have been successfully applied to:

Elucidate Reaction Mechanisms: As mentioned previously, DFT calculations confirmed the two-step SNAr mechanism for 2-sulfonyl pyrimidines, identifying the Meisenheimer complex as a stable intermediate and its formation as the rate-determining step. acs.org

Predict Reactivity: By calculating the energies of frontier molecular orbitals (HOMO and LUMO), DFT can predict the susceptibility of different sites on the pyrimidine ring to nucleophilic or electrophilic attack. samipubco.com The molecular electrostatic surface potential (MESP) can also be determined to identify the most active sites for interaction. mdpi.comnih.gov

Rationalize Selectivity: DFT can explain why certain positions on the pyrimidine ring are more reactive than others and why certain nucleophiles react preferentially. For example, calculations can quantify the energy barriers for competing reaction pathways, allowing for the prediction of the major product. nih.gov

| Descriptor | Symbol | Significance |

|---|---|---|

| Chemical Potential | µ | Measures the tendency of an electron to escape from the system. mdpi.comnih.gov |

| Chemical Hardness | η | Measures the resistance to a change in electron distribution or charge transfer. mdpi.comnih.gov |

| Global Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule. mdpi.comnih.gov |

| HOMO-LUMO Energy Gap | Egap | Indicates the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. samipubco.com |

| Fukui Functions | f(r) | Identifies the most electrophilic and nucleophilic sites within a molecule. mdpi.com |

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-(methylsulfinyl)pyrimidine, two key areas are of conformational interest: the rotation around the C2-S bond and the stereochemistry at the sulfur atom.

The sulfoxide (B87167) group is chiral when the two organic residues attached to the sulfur are different, which is the case for this compound (a methyl group and a pyrimidinyl group). The sulfur atom, along with its lone pair of electrons, the oxygen atom, and the two carbon atoms, adopts a trigonal pyramidal geometry, making the sulfur a stereocenter. Consequently, this compound can exist as a pair of enantiomers, (R)-2-(methylsulfinyl)pyrimidine and (S)-2-(methylsulfinyl)pyrimidine.

Computational methods like DFT are essential for predicting the preferred conformations and the energy barrier to rotation around the C-S bond. This analysis can determine the most stable orientation of the methyl and sulfinyl-oxygen relative to the pyrimidine ring, which can, in turn, influence its reactivity and how it fits into a biological binding site. While specific conformational studies on this compound itself are not extensively detailed in the literature, the principles of stereochemistry and conformational analysis are well-established and computationally predictable for such aryl sulfoxide systems.

Spectroscopic and Analytical Characterization for Mechanistic Insights

Spectroscopic and analytical techniques are indispensable tools for elucidating the intricate details of chemical reactions. For this compound, NMR spectroscopy and mass spectrometry, in particular, provide a wealth of information regarding its structure, reactivity, and the pathways through which it transforms.

NMR Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. This information is critical for confirming the structure of this compound and for monitoring its reactions to understand the underlying mechanisms.

The oxidation of the methylsulfanyl group in pyrimidine derivatives to a methylsulfinyl and then to a methylsulfonyl group can be monitored by ¹³C NMR spectroscopy. A significant upfield shift is observed for the C-4 atom in the ¹³C NMR spectra of sulfones when compared to the corresponding compounds containing a methylsulfanyl moiety researchgate.net. This suggests that similar shifts would be observable for the intermediate methylsulfinyl compound.